RO5488608 is a small molecule developed by Roche as part of their research into targeted therapies for cancer. It is primarily investigated for its potential in treating various types of tumors by inhibiting specific pathways involved in tumor growth and proliferation.
RO5488608 is classified as a selective inhibitor of certain kinases, which are enzymes that play crucial roles in signaling pathways that regulate cell division and survival. Specifically, it targets the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.
The synthesis of RO5488608 involves several key steps that utilize organic synthetic techniques. The process generally includes:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and confirm the structure of RO5488608.
The molecular structure of RO5488608 can be characterized by its unique arrangement of atoms, which contributes to its biological activity. It features a complex arrangement that includes aromatic rings and heteroatoms.
RO5488608 undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are influenced by factors such as pH, temperature, and the presence of enzymes in biological systems. Understanding these reactions is crucial for predicting the pharmacokinetics and pharmacodynamics of RO5488608.
RO5488608 exerts its therapeutic effects primarily through inhibition of specific kinases within the MAPK signaling pathway. By blocking these kinases, RO5488608 disrupts signaling cascades that promote cell proliferation and survival in cancer cells.
Characterization through spectroscopic methods confirms the purity and identity of RO5488608, essential for ensuring reproducibility in research applications.
RO5488608 has potential applications in:
RO5488608 is a synthetic benzodiazepine derivative with the molecular formula C₂₃H₁₇F₃N₂O₄S. Its molecular weight is 474.45 g/mol, calculated as follows:
Table 1: Elemental Composition of RO5488608
Element | Count | Atomic Mass (g/mol) | Total Mass (g/mol) |
---|---|---|---|
C | 23 | 12.01 | 276.23 |
H | 17 | 1.01 | 17.17 |
F | 3 | 19.00 | 57.00 |
N | 2 | 14.01 | 28.02 |
O | 4 | 16.00 | 64.00 |
S | 1 | 32.06 | 32.06 |
Total | 474.45 |
The IUPAC name for RO5488608 is 3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid. The structure contains no chiral centers, confirmed by its symmetric, planar benzodiazepine core and absence of stereoisomers in pharmacological studies. The absence of asymmetric carbons eliminates the need for enantiomeric separation [2] [3].
Homology modeling based on the β₂-adrenoceptor crystal structure reveals that RO5488608 binds within a transmembrane allosteric pocket of mGlu₂. Key interactions include:
Table 2: Key Residues in RO5488608-mGlu₂ Binding
Residue (Ballesteros-Weinstein Numbering) | Interaction Type | Role in Binding |
---|---|---|
Arg³.²⁸ | Hydrogen bonding | Anchors sulfonic acid |
Hisᴱ².⁵² | Salt bridge | Selectivity filter |
Phe⁶.⁵⁵ | π-Stacking | Stabilizes benzodiazepine |
Val⁷.⁴³ | Hydrophobic | Binds methyl group |
RO5488608 exhibits:
Table 3: Solubility and Stability Profile
Property | Conditions | Value |
---|---|---|
Solubility in DMSO | 25°C | >50 mM |
Aqueous Solubility | pH 7.4, 25°C | <0.1 mg/mL |
Plasma Stability | Human plasma, 37°C, 6h | >90% intact |
Acidic Half-life (t₁/₂) | pH 2.0, 37°C | ~1.5 hours |
Table 4: Acid-Base and Partition Properties
Parameter | Value | Method | Significance |
---|---|---|---|
pKa (sulfonic acid) | <1.0 | Potentiometric titration | Ensures anion formation |
LogP | 4.5 | Shake-flask (octanol/water) | Predicts blood-brain barrier penetration |
LogD₇.₄ | –0.8 | HPLC-derived | Indicates high ionization at pH 7.4 |
Table 5: Summary of RO5488608 Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1337920-46-3 |
Synonyms | RO-5488608; RO 5488608 |
IUPAC Name | 3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid |
Molecular Formula | C₂₃H₁₇F₃N₂O₄S |
Molecular Weight | 474.45 g/mol |
SMILES | O=C1NC2=C(N=C(C1)C3=CC=CC(C4=CC=CC(S(=O)(O)=O)=C4)=C3)C=C(C)C(C(F)(F)F)=C2 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7